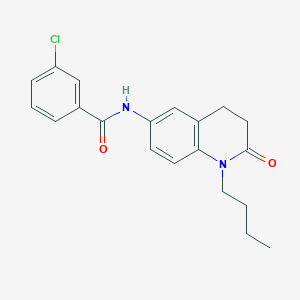

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide

CAS No.: 955221-64-4

Cat. No.: VC6799964

Molecular Formula: C20H21ClN2O2

Molecular Weight: 356.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955221-64-4 |

|---|---|

| Molecular Formula | C20H21ClN2O2 |

| Molecular Weight | 356.85 |

| IUPAC Name | N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide |

| Standard InChI | InChI=1S/C20H21ClN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) |

| Standard InChI Key | CULDUQQMWOMJMC-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a tetrahydroquinoline ring system substituted with a butyl group at position 1 and a 3-chlorobenzamide group at position 6. The tetrahydroquinoline scaffold is partially saturated, reducing aromaticity compared to fully aromatic quinolines, which may enhance solubility and bioavailability. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁ClN₂O₂ |

| Molecular Weight | 356.85 g/mol |

| IUPAC Name | N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide |

| SMILES | CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |

| logP (Predicted) | ~3.5 (estimated via analogs) |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The 3-chlorobenzamide group introduces electron-withdrawing characteristics, potentially enhancing binding affinity to target proteins. The butyl chain at position 1 contributes hydrophobic interactions, a feature critical for membrane permeability and target engagement .

Synthesis and Manufacturing

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide involves multi-step organic reactions, typically beginning with the construction of the tetrahydroquinoline core.

Tetrahydroquinoline Ring Formation

The Pictet-Spengler reaction is a common method for synthesizing tetrahydroquinolines, involving the condensation of β-arylethylamines with carbonyl compounds. For this compound, a substituted β-arylethylamine precursor reacts with a ketone or aldehyde under acidic conditions to form the tetrahydroquinoline skeleton. Subsequent oxidation at position 2 introduces the ketone group.

Amidation at Position 6

The benzamide moiety is introduced via amidation. 6-Amino-1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline is reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to facilitate nucleophilic acyl substitution . Typical reaction conditions include:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0–25°C |

| Catalyst | Triethylamine |

| Reaction Time | 2–4 hours |

The crude product is purified via column chromatography or recrystallization to achieve high purity .

Biological Activity and Mechanisms

Antimicrobial Activity

Tetrahydroquinoline derivatives exhibit broad-spectrum antimicrobial properties, attributed to their interference with bacterial DNA gyrase and topoisomerase IV. In vitro studies of structurally related compounds demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound. The 3-chlorophenyl group may enhance membrane penetration, while the tetrahydroquinoline core intercalates into DNA or inhibits enzyme function.

Modulation of cAMP Signaling

Though direct evidence is limited, structural analogs like ESI-09 (a tetrahydroquinoline-derived EPAC antagonist) inhibit exchange proteins activated by cAMP (EPAC), disrupting Rap1 signaling in cancer and metabolic diseases . This suggests potential cross-reactivity, warranting further investigation into the compound’s effects on cAMP-dependent pathways .

Comparative Analysis with Related Compounds

To contextualize its activity, N-(1-butyl-2-oxo-tetrahydroquinolin-6-yl)-3-chlorobenzamide is compared to two analogs:

| Compound | Structure | Bioactivity |

|---|---|---|

| C209-0365 | Tetrahydroquinoxaline carboxamide | logP = 3.35; Antiviral |

| ESI-09 | Isoxazole-tetrahydroquinoline | EPAC inhibition (IC₅₀ = 5 µM) |

Key differences include:

-

C209-0365’s quinoxaline ring enhances π-π stacking with viral proteases but reduces solubility .

-

ESI-09’s isoxazole group improves selectivity for EPAC over PKA, a feature absent in the target compound .

Future Research Directions

-

Optimization of Pharmacokinetics: Structural modifications, such as replacing the butyl group with polar substituents, could improve aqueous solubility and oral bioavailability.

-

In Vivo Efficacy Studies: Robust animal models are needed to validate anticancer and antimicrobial activity.

-

Target Identification: Proteomic screening (e.g., affinity chromatography) will elucidate precise molecular targets.

-

Toxicological Profiling: Acute and chronic toxicity studies in rodents are essential for clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume